4-Methylthiazole-5-carboxylic acid hydrochloride
CAS No.: 1184982-16-8
Cat. No.: VC2909500
Molecular Formula: C5H6ClNO2S
Molecular Weight: 179.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1184982-16-8 |
---|---|
Molecular Formula | C5H6ClNO2S |
Molecular Weight | 179.63 g/mol |
IUPAC Name | 4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H5NO2S.ClH/c1-3-4(5(7)8)9-2-6-3;/h2H,1H3,(H,7,8);1H |
Standard InChI Key | CCZDMKMGHUZRQQ-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)C(=O)O.Cl |
Canonical SMILES | CC1=C(SC=N1)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Methylthiazole-5-carboxylic acid hydrochloride is derived from the parent compound 4-methylthiazole-5-carboxylic acid (CAS No. 20485-41-0) . The structure comprises a thiazole ring with a methyl group at the 4-position and a carboxylic acid functionality at the 5-position, with the nitrogen of the thiazole ring protonated to form the hydrochloride salt. This salt formation enhances stability during storage while improving water solubility compared to the free acid form.
Physical and Chemical Properties
The compound typically appears as a crystalline solid, with its hydrochloride form exhibiting distinct physicochemical properties that differentiate it from the parent acid. While the free acid may present solubility challenges in aqueous media, the hydrochloride salt demonstrates enhanced dissolution characteristics in polar solvents, making it more amenable to various synthetic applications. The increased water solubility of the hydrochloride salt makes it particularly useful in biological assays and pharmaceutical formulations.
Synthetic Methodologies
Direct Synthesis Approaches
Multiple synthetic routes have been developed for the preparation of 4-methylthiazole-5-carboxylic acid, with subsequent conversion to the hydrochloride salt. One common approach involves the treatment of the free acid with thionyl chloride to generate the acid chloride intermediate, which can be further processed to form various derivatives or converted directly to the hydrochloride salt .
Esterification and Reduction Pathway
An alternative synthetic approach involves the preparation of ethyl 4-methylthiazole-5-carboxylate as an intermediate. This methodology has been documented to proceed efficiently, with the corresponding ester being reduced to (4-methylthiazol-5-yl)methanol using sodium borohydride . The NMR data for this intermediate has been reported as: δ ppm (CDCl3, 400 MHz): 8.67 (s, 1H), 4.82 (s, 2H), 2.44 (s, 3H) .
Comparative Yields of Synthetic Methods
Table 1 presents a comparison of various synthetic methods used to prepare 4-methylthiazole-5-carboxylic acid and its derivatives, which can be converted to the hydrochloride salt.
Applications in Medicinal Chemistry
Amide Coupling Reactions
4-Methylthiazole-5-carboxylic acid hydrochloride serves as an excellent carboxylic acid partner in amide coupling reactions. The activation of the carboxylic acid group, facilitated by the hydrochloride salt form, enables efficient coupling with various amines to generate structurally diverse amides. For instance, the compound has been employed in the synthesis of N-benzyl-4-methylthiazole-5-carboxamide with a yield of 60% using 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide, and N,N-diisopropylethylamine in N,N-dimethylformamide .
Heterocyclic Ring Formation
The compound plays a crucial role in heterocyclic ring formation, particularly in constructing complex nitrogen-containing heterocycles. One notable example is the synthesis of 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazole, where 4-methylthiazole-5-carboxylic acid reacts with o-phenylenediamine in polyphosphoric acid to form the benzimidazole ring system with a 13% yield . The reaction proceeds at 125°C for 48 hours under nitrogen atmosphere, demonstrating the thermal stability and reactivity of the thiazole carboxylic acid moiety.
Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of pharmaceutically relevant molecules, particularly those containing thiazole scaffolds. Several examples from the search results demonstrate its utility in preparing potential drug candidates. For instance, it has been used to synthesize N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-fluorophenyl]-4-methyl-1,3-thiazole-5-carboxamide with a 79% yield . This compound class may possess potential biological activities that warrant further investigation.
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 4-methylthiazole-5-carboxylic acid and its derivatives. Table 2 summarizes key NMR data extracted from various synthetic studies.
Mass Spectrometry Data
Mass spectrometry provides essential information for structure confirmation and purity assessment. Table 3 presents mass spectrometry data for selected derivatives of 4-methylthiazole-5-carboxylic acid.
Reaction Mechanisms and Synthetic Strategies
Amide Formation Mechanisms
The formation of amides using 4-methylthiazole-5-carboxylic acid hydrochloride typically follows standard carboxylic acid activation pathways. The acid chloride method, employing thionyl chloride (SOCl2), is frequently utilized to generate a highly reactive acyl chloride intermediate that readily reacts with amines to form the corresponding amides . Alternative coupling strategies employ carbodiimide reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) . These methodologies provide versatile approaches to accessing diverse amide derivatives while maintaining the thiazole scaffold.
Strategic Considerations for Synthetic Applications
Several strategic considerations should be taken into account when utilizing 4-methylthiazole-5-carboxylic acid hydrochloride in synthetic applications. The choice of reaction conditions, particularly solvent systems and activation methods, significantly influences reaction outcomes. For instance, the synthesis of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-fluorophenyl]-4-methyl-1,3-thiazole-5-carboxamide employs a combination of tetrahydrofuran, N,N-dimethylformamide, and oxalyl chloride to achieve a 79% yield , highlighting the importance of optimized reaction parameters.
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